molecular formula C14H15NO2 B14874443 1-(4-methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one

1-(4-methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one

Cat. No.: B14874443
M. Wt: 229.27 g/mol
InChI Key: PGGUHASYVJXGTK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group attached to a dimethylpyridinone core

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxybenzene with an appropriate acyl chloride, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed neuroprotective and anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, which can be tailored for various scientific and industrial applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,6-dimethylpyridin-4-one

InChI

InChI=1S/C14H15NO2/c1-10-8-13(16)9-11(2)15(10)12-4-6-14(17-3)7-5-12/h4-9H,1-3H3

InChI Key

PGGUHASYVJXGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1C2=CC=C(C=C2)OC)C

Origin of Product

United States

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